molecular formula C13H8O3 B11888880 4H-1-Benzopyran-4-one, 2-(3-furanyl)- CAS No. 89002-85-7

4H-1-Benzopyran-4-one, 2-(3-furanyl)-

Cat. No.: B11888880
CAS No.: 89002-85-7
M. Wt: 212.20 g/mol
InChI Key: LGUHQIOUFDSZTE-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)-4H-chromen-4-one is a heterocyclic compound that combines the structural features of both furan and chromenone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The fusion of the furan and chromenone moieties imparts unique chemical and physical properties to the molecule, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-3-yl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of furan-3-carbaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or dimethyl sulfoxide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 2-(Furan-3-yl)-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-3-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The chromenone moiety can be reduced to form dihydrochromenone derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted furan derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

2-(Furan-3-yl)-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)-4H-chromen-4-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling processes. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

    2-(Furan-2-yl)-4H-chromen-4-one: Similar structure but with the furan ring attached at the 2-position.

    2-(Thiophen-3-yl)-4H-chromen-4-one: Similar structure but with a thiophene ring instead of a furan ring.

    2-(Pyridin-3-yl)-4H-chromen-4-one: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness: 2-(Furan-3-yl)-4H-chromen-4-one is unique due to the specific positioning of the furan ring at the 3-position, which can influence its chemical reactivity and biological activity. The combination of the furan and chromenone moieties also provides a distinct set of properties that can be leveraged for various applications.

Properties

CAS No.

89002-85-7

Molecular Formula

C13H8O3

Molecular Weight

212.20 g/mol

IUPAC Name

2-(furan-3-yl)chromen-4-one

InChI

InChI=1S/C13H8O3/c14-11-7-13(9-5-6-15-8-9)16-12-4-2-1-3-10(11)12/h1-8H

InChI Key

LGUHQIOUFDSZTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=COC=C3

Origin of Product

United States

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